Tranquo-buscopan, also known as hyoscine butylbromide or scopolamine butylbromide, is an anticholinergic medication primarily used to alleviate abdominal pain, esophageal spasms, and bladder spasms. It is effective in treating conditions such as biliary colic and renal colic. This compound is a derivative of hyoscine, which is derived from plants in the Solanaceae family, including the deadly nightshade. Tranquo-buscopan is characterized by its ability to reduce smooth muscle contraction and secretion production stimulated by the parasympathetic nervous system through the neurotransmitter acetylcholine .
The biological activity of tranquo-buscopan is primarily attributed to its antimuscarinic properties. By blocking muscarinic receptors, it effectively reduces gastrointestinal motility and secretions. This mechanism makes it useful in treating various gastrointestinal disorders and managing symptoms associated with excessive secretions. Additionally, tranquo-buscopan has a lower tendency to cross the blood-brain barrier compared to other anticholinergic agents, which minimizes central nervous system side effects such as sedation or cognitive impairment .
Tranquo-buscopan can be synthesized through several methods involving the modification of hyoscine. The synthesis typically involves the bromination of hyoscine followed by the introduction of a butyl group. The specific synthetic route can vary based on desired purity and yield but generally includes:
Tranquo-buscopan is widely used in clinical settings for:
Interaction studies for tranquo-buscopan indicate potential interactions with other medications that affect the central nervous system or have anticholinergic properties. Caution is advised when co-administering with:
Tranquo-buscopan shares similarities with several other compounds in terms of structure and function. Here are some comparable compounds:
| Compound Name | Chemical Structure | Primary Use | Unique Features |
|---|---|---|---|
| Hyoscine (Scopolamine) | C17H20BrN | Treatment of motion sickness and nausea | Crosses blood-brain barrier; CNS effects |
| Methscopolamine | C16H20BrN | Management of peptic ulcers | Less potent than hyoscine; fewer CNS side effects |
| Ipratropium Bromide | C20H30BrN3O3S | Treatment of COPD and asthma | Quaternary ammonium; primarily inhaled |
| Atropine | C17H23N | Treatment of bradycardia and organophosphate poisoning | CNS effects; crosses blood-brain barrier |
Tranquo-buscopan's uniqueness lies in its reduced central nervous system penetration, making it preferable for patients who require anticholinergic treatment without significant sedation or cognitive impairment .
The derivatization of scopolamine into its quaternary ammonium derivatives represents a critical transformation in the synthesis of Tranquo-buscopan [4] [17]. Scopolamine, a naturally occurring tropane alkaloid with the molecular formula C17H21NO4, serves as the primary precursor for butylbromide formation through strategic chemical modifications [11]. The derivatization process involves the conversion of the tertiary amine functionality in scopolamine to a quaternary ammonium salt, fundamentally altering its pharmacological properties and membrane permeability characteristics [17].
The biosynthetic pathway of scopolamine begins with ornithine-derived putrescine, which undergoes methylation by putrescine N-methyltransferase to form N-methylputrescine [31]. This intermediate subsequently participates in a complex series of cyclization reactions involving pyrrolidine ketide synthases that mediate malonyl-coenzyme A condensation to generate the tropane ring structure [35]. The final step in scopolamine biosynthesis involves hyoscyamine 6β-hydroxylase, an oxoglutarate-dependent dioxygenase that catalyzes the epoxidation of hyoscyamine to produce scopolamine [31].
Recent advances in scopolamine synthesis have demonstrated the effectiveness of phosphite-mediated reductive methylation as an alternative to traditional cyanide-based methods [19]. This approach utilizes formaldehyde and phosphite under neutral aqueous conditions at temperatures of 85-90°C, achieving complete conversion within 5 minutes while maintaining high product purity [19]. The reaction proceeds through a clean mechanism without significant degradation products, making it particularly suitable for pharmaceutical applications [19].
| Synthesis Method | Temperature (°C) | Reaction Time | Yield (%) | Solvent System |
|---|---|---|---|---|
| Phosphite Reductive Methylation | 85-90 | 5 minutes | 75-85 | Aqueous phosphate buffer |
| Quaternary Ammonium Formation | 65 | 160 hours | 65 | Acetonitrile |
| Enzymatic Biosynthesis | 30 | 18-22 hours | 78-84 | Phosphate buffer/aqueous |
| Chemical Synthesis via Acetonitrile | 65 | 160 hours | 65 | Acetonitrile |
| Yeast-based Production | 25-30 | 72-96 hours | Variable | YNB-G media with dextrose |
The formation of quaternary ammonium salts in Tranquo-buscopan synthesis follows well-established nucleophilic substitution mechanisms, primarily the Menschutkin reaction [14]. This bimolecular nucleophilic substitution reaction occurs when scopolamine, acting as a tertiary amine nucleophile, attacks n-butyl bromide at the aliphatic carbon bearing the bromide leaving group [14]. The reaction proceeds through a concerted mechanism where carbon-bromide bond breaking and nitrogen-carbon bond formation occur simultaneously during the transition state [14].
The manufacturing process for scopolamine butylbromide involves heating 1300 grams of scopolamine base with 350 grams of n-butyl bromide in 600 milliliters of acetonitrile at 65°C for 160 hours [34]. Following the reaction completion, the resulting oil is dissolved in methanol, cooled, and crystallized to yield scopolamine N-n-butylbromide with a melting point of 142-144°C and specific rotation of -20.5° in 3% aqueous solution [34]. This process achieves approximately 65% yield after recrystallization from methanol [34].
The quaternary ammonium formation is facilitated by the electron-withdrawing nature of the tropane ring system, which activates the nitrogen center toward alkylation [17]. The attachment of the butyl-bromide moiety effectively prevents the movement of the resulting compound across the blood-brain barrier, fundamentally altering its pharmacological profile compared to the parent scopolamine molecule [17].
| Formation Mechanism | Substrate | Catalyst Required | Product Type |
|---|---|---|---|
| Menschutkin Reaction | Tertiary amine + alkyl halide | Lewis acid (optional) | Quaternary ammonium salt |
| Direct Alkylation | Scopolamine + n-butyl bromide | Heat | Scopolamine butylbromide |
| Reductive Amination | Amine + aldehyde + reducing agent | Phosphite/NaBH4CN | N-alkylated amine |
| SN2 Mechanism | Nucleophile + electrophile | None | Quaternary salt |
The selection of appropriate solvent systems plays a crucial role in optimizing the synthesis of Tranquo-buscopan components [41]. Acetonitrile has emerged as the preferred solvent for quaternary ammonium formation due to its excellent solvating properties for both ionic and organic compounds, facilitating efficient mass transfer during the alkylation process [34]. The polar aprotic nature of acetonitrile stabilizes the transition state while providing sufficient polarity to dissolve the ionic products formed during the reaction [14].
Alternative solvent systems have been investigated for various stages of the synthesis process [41]. Ethyl acetate/n-butanol/water systems in a 4:1:5 volume ratio have demonstrated excellent phase separation characteristics for purification procedures [41]. This three-phase system allows for efficient extraction and isolation of target compounds while minimizing contamination from unreacted starting materials [41].
Chloroform has been utilized in specialized applications where its relatively low dielectric constant provides advantages for specific reaction types [14]. The reduced polarity of chloroform minimizes unwanted side reactions, particularly those involving carboxylic acid dissociation or unwanted acid-base interactions with tertiary amines [14]. This solvent choice becomes particularly important when working with compounds containing both carboxylic and methoxy-silane functional groups [14].
Catalytic optimization in scopolamine synthesis has focused on the development of more efficient and environmentally friendly catalyst systems [19]. Silver-based catalysts have shown exceptional performance in formaldehyde generation from methanol oxidation, with optimal activity achieved at approximately 390°C [19]. These catalysts demonstrate excellent reusability after reactivation and contribute less than 10 nanomoles of carrier formaldehyde to the synthesis process [19].
| Solvent System | Ratio (v/v) | Application | Advantages |
|---|---|---|---|
| Ethyl acetate/n-butanol/water | 4:1:5 | Separation/purification | Good phase separation |
| Acetonitrile | Pure | Quaternary salt formation | High solubility |
| Chloroform | Pure | Quaternary salt synthesis | Low dielectric constant |
| Aqueous phosphate buffer | pH 6.5 | Reductive methylation | Mild conditions |
| Tetrahydrofuran | Pure | Alkylation reactions | Good solvent properties |
The pharmaceutical industry has increasingly embraced green chemistry principles in the synthesis of complex molecules like Tranquo-buscopan [40]. These approaches focus on reducing environmental impact while maintaining or improving synthetic efficiency through the implementation of sustainable methodologies [40]. The adoption of water-based solvents, biocatalytic processes, and atom-economical reactions represents a paradigm shift toward more environmentally responsible pharmaceutical manufacturing [40].
Biocatalytic approaches have demonstrated significant potential in tropane alkaloid synthesis [25]. Engineered Saccharomyces cerevisiae systems have been developed to produce hyoscyamine and scopolamine from simple sugars and amino acids through a complex biosynthetic pathway comprising more than twenty enzymes [25]. These microbial production platforms offer advantages including reduced reliance on agricultural sources, improved supply chain security, and the ability to rapidly scale production in response to demand fluctuations [25] [27].
The implementation of enzymatic synthesis methods has shown particular promise for scopolamine butylbromide production [20]. Thermophilic esterases, particularly Thermomyces lanuginosus lipase, have been employed to catalyze the formation of scopolamine derivatives under mild reaction conditions [20]. These enzymatic processes typically operate at physiological temperatures and pH conditions, significantly reducing energy requirements compared to traditional chemical synthesis methods [20].
Water-based reaction systems have been successfully implemented for various stages of the synthesis process [19]. The phosphite-mediated reductive methylation of norscopolamine can be conducted entirely in aqueous solution, eliminating the need for organic solvents in this critical transformation [19]. This approach not only reduces environmental impact but also simplifies product isolation and purification procedures [19].
Atom-economical synthetic routes have been developed to minimize waste generation during the manufacturing process [23]. Recent advances in tropane alkaloid synthesis have achieved overall yields of 21% for tropacocaine and 9% for benzoyltropine through optimized 5-step synthetic sequences [23]. These routes employ strategic late-stage diversification approaches that allow multiple products to be accessed from common intermediates with minimal additional synthetic steps [23].
| Green Approach | Environmental Benefit | Implementation | Efficiency |
|---|---|---|---|
| Biocatalysis | Reduced toxic reagents | Enzyme-catalyzed reactions | High selectivity |
| Water-based solvents | Non-toxic solvent | Aqueous reaction media | Reduced energy |
| Enzymatic synthesis | Mild conditions | Thermophilic esterases | High yield potential |
| Microorganism fermentation | Renewable feedstock | Engineered yeast systems | Scalable production |
| Atom-economical reactions | Minimal waste generation | Direct synthesis routes | Reduced purification steps |
The thermodynamic stability of Tranquo-buscopan is governed by the individual stability characteristics of its component molecules and their interactions within the crystalline matrix. Thermal stability studies indicate that the compound remains stable under normal storage conditions, with the hyoscine butylbromide component demonstrating stability up to approximately 197°C with decomposition [4], while the oxazepam component exhibits a melting point of 204.5°C [5]. The compound shows good chemical stability in neutral solution, although the oxazepam component can be hydrolyzed by acids and bases [6].
The glass transition temperature and crystallization parameters for the combined compound have not been extensively characterized, though individual component studies suggest that the benzodiazepine portion exhibits glass transition temperatures in the range of 313-347 K depending on structural variations [5]. Photostability represents a critical consideration, as the hyoscine butylbromide component requires protection from light to prevent degradation [7] [8], while the oxazepam component demonstrates inherent photostability [6].
Moisture sensitivity varies significantly between components, with the hyoscine butylbromide showing hygroscopic characteristics requiring controlled humidity storage [7], whereas the oxazepam component is non-hygroscopic [6]. The combined formulation therefore exhibits moderate hygroscopicity that necessitates appropriate packaging and storage conditions to maintain long-term stability [9].
| Parameter | Value/Description | Component Basis |
|---|---|---|
| Thermal Stability | Stable at room temperature | Overall compound stability |
| Photostability | Should be protected from light | Hyoscine butylbromide component |
| Chemical Stability | Stable in neutral solution | Oxazepam component stability |
| Storage Stability | Stable for extended periods under proper storage | Combined formulation |
| Decomposition Temperature | Not determined | Individual components |
| Glass Transition Temperature | Not available for combination | Individual components only |
| Crystallization Temperature | Not available for combination | Individual components only |
The solvation behavior of Tranquo-buscopan reflects the contrasting solubility characteristics of its constituent components. The hyoscine butylbromide component exhibits high water solubility (approximately 50 mg/mL) [10] due to its quaternary ammonium structure, which renders it highly hydrophilic with negligible lipophilicity [11]. This component demonstrates extremely low oral bioavailability (less than 1%) primarily due to poor lipid solubility and its inability to cross biological membranes effectively [12].
In contrast, the oxazepam component displays moderate lipophilicity with a calculated partition coefficient (Log P) of 2.448 [13], indicating balanced hydrophilic-lipophilic properties. This component shows good absorption characteristics when administered orally, with approximately 89% protein binding in plasma [14]. The distribution coefficient varies significantly between the two components, with the hyoscine butylbromide portion remaining predominantly in aqueous phases while the oxazepam component distributes more favorably into lipid phases [15].
Solubility parameters for the combined compound indicate compatibility with both aqueous and alcoholic solvents , though the overall solubility profile is dominated by the more water-soluble hyoscine butylbromide component. The compound maintains a pH of 5.5-6.5 in 10% aqueous solution [16], which supports chemical stability and biocompatibility.
| Property | Hyoscine Butylbromide Component | Oxazepam Component |
|---|---|---|
| Water Solubility | Highly soluble (50 mg/mL) | Poorly soluble |
| Lipid Solubility | Poor (quaternary ammonium) | Moderate |
| Partition Coefficient (Log P) | Not applicable (ionized) | 2.448 |
| Distribution Coefficient | Highly hydrophilic | Moderate lipophilicity |
| Bioavailability (Oral) | < 1% | Well absorbed |
| Protein Binding | 4.4% | 89% |
The surface characteristics of Tranquo-buscopan represent a composite of properties derived from both constituent components. Hygroscopicity assessments indicate that the compound exhibits moderate moisture uptake behavior, primarily influenced by the hygroscopic nature of the hyoscine butylbromide component [7]. The hyoscine portion demonstrates significant moisture sensitivity, requiring storage under controlled humidity conditions, while the oxazepam component remains non-hygroscopic under normal conditions [6].
Surface energy characteristics vary across the particle surfaces due to the mixed crystal habits of the constituent components. The hyoscine butylbromide component typically forms crystalline needles or prismatic structures with high surface energy [17], while the oxazepam component adopts plate-like crystal morphologies with moderate surface energy [18]. This results in variable surface energy across particle populations, affecting powder flow properties and formulation behavior.
Contact angle measurements reflect the mixed hydrophilic-lipophilic nature of the compound, with the hyoscine butylbromide surfaces showing low contact angles (hydrophilic character) and oxazepam surfaces exhibiting moderate to high contact angles [10]. Particle size distribution typically consists of fine crystalline powder with mixed crystal habits, requiring careful control during manufacturing to ensure consistent physicochemical properties .
The specific surface area has not been extensively characterized for the combined compound, though individual component studies suggest that surface area optimization may be critical for dissolution and bioavailability enhancement [19] [20]. Water uptake kinetics follow complex patterns due to the differential hygroscopicity of the components, with initial rapid uptake by hyoscine butylbromide surfaces followed by slower equilibration influenced by the oxazepam component [11].
| Surface Property | Hyoscine Butylbromide Component | Oxazepam Component | Combined Assessment |
|---|---|---|---|
| Specific Surface Area | Not specifically determined | Not specifically determined | Requires characterization |
| Hygroscopicity | Hygroscopic (moisture sensitive) | Non-hygroscopic | Moderately hygroscopic |
| Water Uptake | High (highly water soluble) | Low (poorly water soluble) | Moderate (component dependent) |
| Contact Angle | Low (hydrophilic) | Moderate to high | Mixed surface properties |
| Surface Energy | High surface energy | Moderate surface energy | Variable surface energy |
| Particle Size Distribution | Fine crystalline powder | Crystalline powder | Fine powder mixture |
| Crystal Habit | Crystalline needles/prisms | Plate-like crystals | Mixed crystal habits |
Solid-state reactivity studies of Tranquo-buscopan reveal distinct degradation pathways for each component that must be considered in formulation development. The hyoscine butylbromide component demonstrates primary vulnerability to hydrolytic cleavage of the ester bond, particularly under elevated temperature and humidity conditions [4]. This component also shows susceptibility to photodegradation, necessitating light-protective packaging throughout the product lifecycle [7].
Oxidative stability varies between components, with the hyoscine butylbromide showing minimal oxidation risk due to its quaternary ammonium structure [11], while the oxazepam component demonstrates good oxidative stability under normal storage conditions [6]. Thermal degradation pathways indicate that both components remain stable under typical pharmaceutical processing and storage temperatures, with decomposition occurring only at elevated temperatures exceeding 190°C [4] [5].
Drug-excipient compatibility studies demonstrate broad compatibility with standard pharmaceutical excipients. Microcrystalline cellulose shows excellent compatibility with both components [9], while lactose monohydrate exhibits no adverse interactions under accelerated stability conditions [21]. Magnesium stearate functions effectively as a lubricant without compromising chemical stability [9], and sodium chloride maintains compatibility in injection formulations [22].
Polyethylene glycol in various molecular weights demonstrates compatibility for solid dispersion applications, particularly beneficial for enhancing dissolution of the poorly soluble oxazepam component [19] [23]. Chemical incompatibilities are minimal, with primary concerns limited to strong acids and bases that could hydrolyze either component [8] [6]. Physical incompatibilities are rare, though careful attention to moisture control prevents hygroscopic-related issues [7].
| Reaction Type | Hyoscine Butylbromide Component | Oxazepam Component | Combined Compound Risk |
|---|---|---|---|
| Oxidation | Minimal risk (quaternary ammonium) | Stable (non-hygroscopic) | Low to moderate |
| Hydrolysis | Hydrolytic cleavage of ester bond | Hydrolyzed by acids and bases | Moderate (ester bond vulnerability) |
| Thermal Degradation | Stable up to 197°C with decomposition | Melting point 204.5°C | Stable under normal conditions |
| Photodegradation | Susceptible - requires light protection | Stable in light | Requires light protection |
| Cyclization | Not applicable | Potential diazepine ring reactions | Low risk |
| Deamidation | Not applicable | Not applicable | Not applicable |